N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S3/c22-16(20-17-19-13(11-26-17)12-5-7-18-8-6-12)14-3-1-9-21(14)27(23,24)15-4-2-10-25-15/h2,4-8,10-11,14H,1,3,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBJPNBEEPJBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis procedures:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyridine and Thiazole Coupling: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where a pyridine boronic acid or halide reacts with the thiazole derivative.
Sulfonylation of Thiophene: The thiophene ring is sulfonylated using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Formation of Pyrrolidine Carboxamide: The final step involves the coupling of the sulfonylated thiophene with a pyrrolidine-2-carboxylic acid derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and pyrrolidine moieties can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene moiety.
Reduction: Amines from nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety in this compound contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial and antifungal effects. For instance, certain thiazole-containing compounds have demonstrated effective inhibition against various microbial strains, showcasing their potential as antimicrobial agents .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of thiazole and pyridine derivatives. For example, compounds similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have shown promising results in seizure models. A structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant activity, with some derivatives achieving median effective doses significantly lower than standard treatments .
| Compound | Median Effective Dose (mg/kg) | Protection Index |
|---|---|---|
| Analogue 1 | 18.4 | 9.2 |
| Analogue 2 | 24.38 | Not specified |
Anticancer Activity
The compound's structural components suggest potential anticancer applications. Thiazole-pyridine hybrids have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One notable derivative demonstrated an IC50 value of 5.71 µM against breast cancer cells, indicating superior efficacy compared to standard drugs like 5-fluorouracil .
Case Study: Thiazole-Pyridine Hybrids
A recent study synthesized several thiazole-pyridine hybrids and tested them against multiple cancer cell lines. The results showed that compounds with electron-withdrawing groups at specific positions exhibited enhanced antiproliferative activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | 6.14 |
| Compound B | PC3 | 8.50 | Not specified |
Neuropharmacological Insights
The neuropharmacological applications of this compound are particularly noteworthy in the context of seizure disorders. Research indicates that the compound's ability to modulate neurotransmitter systems could provide a novel approach to treating epilepsy .
Mechanism of Action
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The pyridine and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Core Flexibility : The target compound’s pyrrolidine core is shared with Examples 157–159 () and compound 43 (), but differs from cyclopropane () and piperidine () analogs. Pyrrolidine’s conformational rigidity may enhance binding specificity .
- Sulfonyl Group Impact : The thiophen-2-ylsulfonyl group in the target compound avoids the ulcerogenic risks associated with nitroaryl-sulfonyl groups (e.g., compound 43’s ulcerogenic index: 0.89 vs. celecoxib) . Halogenated phenylsulfonyl groups (e.g., 2,4-dichloro in 4–20) show moderate yields (48%) but unconfirmed safety profiles .
Biological Activity
N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a pyrrolidine core, thiazole and pyridine rings, and a thiophene sulfonamide group. This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Notably, derivatives of thiazole and pyridine have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A study investigated the cytotoxic effects of several thiazole derivatives against the MCF-7 human breast cancer cell line. Compounds with structural similarities to our target compound exhibited significant cytotoxicity:
These results indicate that modifications in the chemical structure can enhance the anticancer activity, suggesting that this compound may also possess similar or enhanced activity.
The mechanism by which compounds like this compound exert their effects often involves the inhibition of key enzymes and pathways critical for cancer cell proliferation. Thiazolidinone derivatives, for example, have been shown to inhibit various enzymes involved in tumor growth and metastasis .
Biological Assays
In vitro assays have been crucial for evaluating the biological activity of this compound. These include:
- Cytotoxicity Assays : Measuring the viability of cancer cells after treatment with varying concentrations of the compound.
- Cell Cycle Analysis : Investigating how the compound affects cell cycle progression in cancer cells.
- Apoptosis Induction : Analyzing whether the compound triggers programmed cell death in malignant cells.
Recent Advances
Recent advancements in synthetic methodologies have facilitated the development of new derivatives that may enhance biological activity. For instance, modifications to the thiazole and sulfonamide groups can yield compounds with improved potency and selectivity against cancer cell lines .
Q & A
Q. What are the established synthetic routes for N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?
The synthesis typically involves multi-step strategies:
- Thiazole ring formation : Cyclization of thioamide and haloketone precursors under acidic/basic conditions (common for thiazole cores) .
- Sulfonylation : Introduction of the thiophen-2-ylsulfonyl group via sulfonylation reactions using reagents like thiophene-2-sulfonyl chloride under anhydrous conditions.
- Amidation : Coupling the pyrrolidine-2-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselectivity .
- Pyridine functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridin-4-yl group .
Key validation: Intermediate purity (>98% via HPLC) and structural confirmation (1H/13C NMR, HRMS) are critical at each step .
Q. Which analytical methods are most reliable for characterizing this compound?
- Structural elucidation : 1H/13C NMR for backbone confirmation, with emphasis on sulfonamide proton shifts (δ 3.1–3.5 ppm) and thiazole C-S coupling .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥98% purity is standard for biological assays .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks and rule out adducts .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group replacement) impact biological activity?
- Sulfonamide substitution : Replacing thiophen-2-ylsulfonyl with tosyl (p-toluenesulfonyl) groups reduces hydrophobicity, altering membrane permeability. For example, ML277 (a tosyl analog) showed enhanced Kv7.1 potassium channel inhibition .
- Pyridine positional isomers : Pyridin-3-yl analogs exhibit reduced binding affinity compared to pyridin-4-yl derivatives due to steric hindrance in target pockets .
Methodological note: Use competitive binding assays (e.g., SPR, ITC) to quantify affinity changes .
Q. How can computational modeling predict target interactions for this compound?
- Docking studies : Employ Schrödinger Suite or AutoDock Vina to model interactions with targets like kinases or GPCRs. The pyridin-4-yl and thiazole groups often form π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., sulfonamide-O···His interactions) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Reproducibility checks : Verify assay conditions (e.g., buffer pH, ionic strength) that affect sulfonamide protonation and binding .
- Batch variability : Compare HPLC purity profiles and quantify trace impurities (e.g., unreacted thiophen-2-sulfonyl chloride) via LC-MS .
- Target selectivity panels : Use broad-spectrum kinase or receptor screens to identify off-target effects masking primary activity .
Q. What strategies optimize multi-step synthesis for scalability?
- DoE (Design of Experiments) : Apply Taguchi or response surface methods to optimize reaction parameters (e.g., temperature, catalyst loading). For example, flow chemistry can enhance yield in thiazole cyclization steps by improving mixing and heat transfer .
- In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to track intermediate formation and minimize side reactions .
Q. How can stereochemical integrity be ensured during synthesis?
Q. What formulations improve solubility for in vivo studies?
- Co-solvent systems : Use 10% DMSO/40% PEG-300 in saline for intravenous administration; monitor stability via dynamic light scattering (DLS) .
- Prodrug approaches : Synthesize phosphate esters of the pyrrolidine carboxamide to enhance aqueous solubility, with enzymatic reactivation in target tissues .
Q. How can target engagement be validated in complex biological systems?
Q. What factors influence compound stability in long-term storage?
- Degradation pathways : Hydrolysis of the sulfonamide group in humid conditions; stabilize with desiccants (silica gel) and store at -20°C under argon .
- Light sensitivity : Thiazole rings degrade under UV light; use amber vials and validate stability via accelerated aging studies (40°C/75% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
